(1,3,4-Oxadiazol-2-yl)boronic acid
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Overview
Description
(1,3,4-Oxadiazol-2-yl)boronic acid is a heterocyclic compound that features both an oxadiazole ring and a boronic acid functional group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the boronic acid group consists of a boron atom bonded to two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing the oxadiazole ring is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . For example, the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the oxadiazole ring .
Industrial Production Methods: Industrial production of (1,3,4-Oxadiazol-2-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (1,3,4-Oxadiazol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(1,3,4-Oxadiazol-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3,4-Oxadiazol-2-yl)boronic acid depends on its specific application. In medicinal chemistry, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, such as serine or cysteine, leading to inhibition . The oxadiazole ring can also interact with various molecular targets, including DNA and proteins, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.
1,3,4-Thiadiazole: Similar to oxadiazole but with a sulfur atom replacing the oxygen atom, used in pharmaceuticals and agrochemicals.
Uniqueness: (1,3,4-Oxadiazol-2-yl)boronic acid is unique due to the presence of both the oxadiazole ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions and applications. The combination of these functional groups provides versatility in synthetic chemistry and potential for developing novel therapeutic agents .
Properties
IUPAC Name |
1,3,4-oxadiazol-2-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BN2O3/c6-3(7)2-5-4-1-8-2/h1,6-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAPXCNDVNCFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=CO1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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